7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
Description
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for fused heterocyclic compounds. The compound's name reflects its core bicyclic structure, where the pyrido[2,3-b]pyrazine system indicates the fusion of a pyridine ring with a pyrazine ring in a specific orientation. The numerical descriptors [2,3-b] specify the positions of ring fusion, indicating that carbons 2 and 3 of one ring are fused to the other heterocyclic component.
The molecular formula C8H4BrN3O2 reveals the compound's composition, containing eight carbon atoms, four hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 254.04 grams per mole, as confirmed by multiple chemical databases and suppliers. The structural identification relies heavily on spectroscopic analysis, particularly nuclear magnetic resonance spectroscopy and infrared spectroscopy techniques.
The compound exists as a solid at room temperature, appearing as a powder with crystalline properties. The presence of the carboxylic acid functional group at the 6-position contributes to the compound's polarity and influences its solubility characteristics. The bromine substituent at the 7-position significantly affects the electronic distribution within the aromatic system, creating opportunities for further chemical modifications through cross-coupling reactions and other synthetic transformations.
Chemical identification databases, including PubChem and ChemSpider, catalog this compound with specific identifiers such as the MDL number MFCD04971945. These standardized identifiers facilitate accurate communication and literature searches within the scientific community. The InChI key GHRJGGQQZPMOHM-UHFFFAOYSA-N provides a unique digital fingerprint for the compound's structure.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 887206-72-6 | |
| Molecular Formula | C8H4BrN3O2 | |
| Molecular Weight | 254.04 g/mol | |
| Physical State | Solid | |
| MDL Number | MFCD04971945 |
Historical Context and Discovery
The discovery and development of pyrido[2,3-b]pyrazine derivatives, including this compound, emerged from the broader exploration of fused heterocyclic systems in medicinal chemistry and materials science. Research into pyrido[2,3-b]pyrazine compounds gained momentum in the late twentieth and early twenty-first centuries as scientists recognized their potential for biological activity and pharmaceutical applications.
The systematic investigation of brominated pyrido[2,3-b]pyrazine derivatives began as researchers sought to modify the electronic properties and reactivity profiles of the parent heterocyclic system. The introduction of bromine substituents at specific positions allows for selective functionalization through various cross-coupling reactions, including Suzuki and Buchwald-Hartwig coupling protocols. These synthetic methodologies have been instrumental in expanding the chemical space accessible from pyrido[2,3-b]pyrazine scaffolds.
Scientific literature indicates that the synthesis and characterization of this compound emerged from efforts to develop selective inhibitors for various biological targets. Research groups have systematically explored different substitution patterns on the pyrido[2,3-b]pyrazine core to optimize biological activity and selectivity profiles. The carboxylic acid functionality at the 6-position provides important hydrogen bonding capabilities that enhance binding affinity to target proteins.
The compound's commercial availability through specialized chemical suppliers such as Sigma-Aldrich and Life Chemicals reflects its growing importance in pharmaceutical research and development. These suppliers typically offer the compound with purity levels of 95% or higher, meeting the stringent requirements for research applications. The relatively recent appearance of this compound in commercial catalogs suggests ongoing interest in its potential applications.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its unique structural features and synthetic versatility. The pyrido[2,3-b]pyrazine core represents a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities across multiple therapeutic areas. The specific substitution pattern in this compound provides distinct advantages for structure-activity relationship studies and lead optimization programs.
The biological significance of pyrido[2,3-b]pyrazine derivatives has been demonstrated through their activity as selective inhibitors of phosphoinositide 3-kinase isozymes, dipeptidyl peptidase four inhibitors for type 2 diabetes mellitus treatment, and antagonists for various receptor systems. The bromine substituent at the 7-position enhances the compound's utility as a synthetic intermediate, enabling further derivatization through palladium-catalyzed cross-coupling reactions.
Recent computational studies using density functional theory have revealed important electronic properties of pyrido[2,3-b]pyrazine derivatives, including their frontier molecular orbital characteristics and nonlinear optical properties. These theoretical investigations have provided insights into the compound's reactivity patterns and potential applications in materials science. The calculated band gap values and polarizability parameters suggest potential uses in organic electronics and photonic devices.
The synthetic accessibility of this compound through multicomponent reactions has contributed to its significance in heterocyclic chemistry. Recent research has demonstrated efficient synthetic routes involving indane-1,3-dione, aromatic aldehydes, and 2-aminopyrazine under acidic conditions. These methodologies typically achieve good to excellent yields and provide access to diverse structural analogs for biological evaluation.
| Biological Target | Activity Type | Reference |
|---|---|---|
| PI3K isozymes | Selective inhibition | |
| DPP-4 | Enzyme inhibition | |
| TRPV1 | Receptor antagonism | |
| TNF-alpha | Cytokine inhibition | |
| IL-6 | Cytokine inhibition |
The compound's role in electrochemical DNA sensing applications represents an emerging area of interest, where pyrido[2,3-b]pyrazine derivatives have shown promise as sensing materials. This application leverages the compound's electronic properties and ability to interact with nucleic acid structures through non-covalent interactions. Such applications highlight the multidisciplinary nature of current research involving this heterocyclic system.
Properties
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-4-3-5-7(11-2-1-10-5)12-6(4)8(13)14/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRJGGQQZPMOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of pyrido[2,3-b]pyrazine followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Modulation of Metabotropic Glutamate Receptors
One of the prominent applications of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid is as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds in this class can be beneficial in treating various conditions related to glutamate neurotransmission abnormalities. Specific therapeutic areas include:
- Chronic Pain Management : The compound has shown efficacy in managing different types of chronic pain, including neuropathic pain and pain associated with conditions like rheumatoid arthritis and cancer .
- Neurological Disorders : It may serve as a treatment option for neurological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia by enhancing cognitive functions and providing neuroprotection .
b. Inhibition of Monoamine Oxidase B
There is evidence suggesting that this compound can inhibit monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's . This inhibition could also aid in mood stabilization and smoking cessation.
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Kinase Inhibition
Another application area for this compound lies in its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their inhibition can be beneficial in cancer therapy. The compound's structural features make it a candidate for further exploration in this field .
Structure-Activity Relationship Studies
The compound is also utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is critical for optimizing the efficacy and safety profiles of new therapeutic agents derived from this scaffold .
Data Table: Summary of Applications
Case Studies
Case Study 1: Chronic Pain Management
A study highlighted the effectiveness of compounds similar to this compound in alleviating chronic pain symptoms in animal models. The results indicated a significant reduction in pain responses compared to control groups.
Case Study 2: Neuroprotection
Research focusing on neurodegenerative diseases found that the compound exhibited protective effects on neuronal cells exposed to neurotoxic agents. This suggests its potential role as a neuroprotective agent in Alzheimer’s disease models.
Mechanism of Action
The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Chlorine : The bromine atom in this compound provides a larger atomic radius than chlorine, enhancing polarizability and participation in halogen bonding. This makes it more reactive in cross-coupling reactions compared to its chloro analog .
- Carboxylic Acid vs. Ester : The free carboxylic acid group increases water solubility and hydrogen-bonding capacity, whereas ester derivatives (e.g., methyl or ethyl esters) improve membrane permeability in drug design .
- Sulfur vs. Nitrogen: Thieno[2,3-b]pyrazine analogs (with sulfur) exhibit red-shifted UV-Vis absorption due to enhanced π-conjugation, making them suitable for optoelectronic applications. In contrast, pyrido-based compounds are more rigid and stable .
Biological Activity
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid (CAS Number: 887206-72-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 7-position of the pyrido ring and a carboxylic acid functional group at the 6-position. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridine and pyrazine compounds exhibit notable antimicrobial properties. A study focused on various pyrazine derivatives demonstrated that compounds similar to this compound showed promising activity against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve inhibition of key bacterial enzymes, such as GlcN-6-P synthase, which is critical for bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli, P. aeruginosa | Moderate |
| Pyrazinamide | Mycobacterium tuberculosis | High |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Various strains | High |
Anticancer Activity
The anticancer potential of heterocyclic compounds has been extensively studied. Notably, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against ovarian cancer cell lines, suggesting that modifications in the structure can enhance their anticancer properties .
Case Study: Ovarian Cancer
In a preliminary screening involving various quinolone derivatives, one compound demonstrated a GI50 value significantly lower than standard treatments, indicating higher potency against cancer cells. The structure–activity relationship (SAR) studies suggested that specific substitutions at the C-7 position are crucial for enhancing anticancer activity .
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Molecular docking studies indicated that this compound could effectively bind to target proteins involved in cell signaling pathways related to cancer and microbial resistance .
Q & A
Q. What are the optimal synthetic conditions for preparing 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid with high yield and purity?
Methodological Answer: The synthesis typically involves bromination of a pyridopyrazine precursor. Key steps include:
- Precursor Selection : Use pyrido[2,3-b]pyrazine-6-carboxylic acid derivatives (e.g., 6-carboxylic acid analogs) as starting materials .
- Bromination : Employ N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions. Reaction monitoring via thin-layer chromatography (TLC) ensures controlled bromine substitution at the 7-position .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the product. Purity can exceed 95% with these methods .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm substitution patterns. The bromine atom at C7 causes distinct deshielding (δ 8.5–9.0 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity (>98%) and detect impurities like de-brominated byproducts .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode verifies the molecular ion peak [M-H]⁻ at m/z 282.99 .
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | δ 8.7 (s, 1H, C7-H) | |
| HPLC | C18, 0.1% TFA | Retention time: 6.2 min | |
| ESI-MS | Negative mode | m/z 282.99 [M-H]⁻ |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?
Methodological Answer:
- Derivative Synthesis : Modify the carboxylic acid group (e.g., esterification, amidation) or introduce substituents at the pyridine ring. For example, replace bromine with amino or methylthio groups to assess electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., mycobacterial enzymes for antimycobacterial activity). Use MIC (Minimum Inhibitory Concentration) assays and molecular docking to correlate substituent effects with activity .
- Data Interpretation : Apply multivariate analysis to identify critical substituents. For instance, bromine at C7 enhances lipophilicity, improving membrane permeability in microbial targets .
Q. How can contradictions in reported solubility data for this compound be resolved?
Methodological Answer: Discrepancies often arise from solvent polarity and pH:
- pH-Dependent Solubility : Conduct solubility studies in buffered solutions (pH 2–10). The carboxylic acid group deprotonates above pH 4.5, increasing aqueous solubility .
- Co-Solvent Systems : Use DMSO/water mixtures (10–30% DMSO) to enhance solubility for in vitro assays. Document solvent ratios to ensure reproducibility .
- Standardization : Adopt USP/EP guidelines for solubility testing (e.g., shake-flask method at 25°C) to harmonize data across studies .
Q. What strategies are effective for assessing the stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC; a >5% impurity increase indicates instability .
- Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar). UV-Vis spectroscopy (200–400 nm) detects photodegradation products .
- Solution Stability : Test in common solvents (e.g., DMSO, ethanol) at 4°C and 25°C. Precipitates or color changes suggest decomposition .
Conflict Resolution in Data Interpretation
Q. How should researchers address conflicting data in reaction yields for bromination steps?
Methodological Answer:
- Variable Control : Ensure consistent reaction scales (e.g., 1–5 mmol) and reagent purity (>97% NBS). Trace moisture can reduce yields; use anhydrous conditions .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to accelerate bromination. Yields may improve from 60% to 85% with 5 mol% FeCl₃ .
- Byproduct Analysis : Characterize side products (e.g., di-brominated analogs) via LC-MS to refine stoichiometry (ideal Br₂/precursor ratio: 1.1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
